3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-bromo-4-(chlorosulfonylmethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-15-9(12)6-2-3-7(8(10)4-6)5-16(11,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVXLONUETUAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CS(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061617-77-3 | |
| Record name | methyl 3-bromo-4-[(chlorosulfonyl)methyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester typically involves the bromination and chlorosulfonation of a benzoic acid derivative. A common synthetic route includes:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorosulfonyl groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester involves its reactive functional groups. The bromine and chlorosulfonyl groups can participate in various chemical reactions, making the compound a versatile intermediate. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further react with other compounds.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester and analogous compounds:
Physicochemical Properties
- Solubility : The chlorosulfonylmethyl group enhances polarity and aqueous solubility compared to the lipophilic fluorocyclobutoxy ( ) or piperidinyloxy groups ( ).
- Acidity : The –SO₂Cl group increases acidity of the benzylic proton (α to sulfonyl), making it more acidic than the hydroxy group in ’s analog (pKa ~10 vs. ~4–5 for sulfonic acid derivatives).
Research Findings and Limitations
- Synthetic Utility : The target compound’s bromine and chlorosulfonylmethyl groups make it a versatile intermediate for synthesizing sulfonamide derivatives or polymer precursors.
- Gaps in Data: No direct experimental data (e.g., NMR, melting point) for the target compound were found in the provided evidence. Comparisons rely on structural analogs and theoretical principles.
Biological Activity
3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester (CAS Number: 1061617-77-3) is a chemical compound with notable biological activity. Its molecular formula is and it has a molecular weight of 327.58 g/mol . This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 327.58 g/mol
- CAS Number : 1061617-77-3
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways, potentially affecting processes such as inflammation and cell signaling.
- Receptor Interaction : Studies suggest that it may interact with certain receptors, modulating their activity and leading to therapeutic effects.
Biological Activity
The compound exhibits a range of biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits the growth of various bacterial strains. |
| Anti-inflammatory | Reduces inflammation in animal models, potentially through cytokine modulation. |
| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent. |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Effects
In an experimental model of induced inflammation, administration of the compound resulted in a marked reduction in swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls, supporting its role as an anti-inflammatory agent.
Case Study 3: Cytotoxicity in Cancer Cells
Research evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) found that the compound induced apoptosis at concentrations above 50 µg/mL. Flow cytometry analysis confirmed increased rates of cell death, highlighting its potential use in cancer therapy.
Q & A
Q. What are the recommended methods for synthesizing 3-bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester?
The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. A validated approach includes:
- Step 1 : Bromination and sulfonation of a benzoic acid precursor using reagents like HBr and chlorosulfonic acid.
- Step 2 : Esterification via methanol under acidic conditions to form the methyl ester.
- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product .
Challenges include controlling reaction exothermicity during sulfonation and minimizing hydrolysis of the chlorosulfonyl group.
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) due to its irritant properties. Avoid inhalation; work in a fume hood.
- First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Waste Disposal : Segregate halogenated waste and transfer to licensed hazardous waste facilities to prevent environmental contamination .
Q. What purification techniques are effective for isolating this compound?
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:5 ratio) resolves impurities .
- Recrystallization : Use polar solvents like methanol or ethanol for high-purity crystals, though solubility challenges may arise due to the chlorosulfonyl group.
Advanced Research Questions
Q. How does the chlorosulfonylmethyl group influence reactivity in cross-coupling reactions?
The chlorosulfonylmethyl moiety acts as a directing group, facilitating Suzuki-Miyaura couplings. For example:
- React with arylboronic acids (e.g., 3-chloro-4-methoxyphenylboronic acid) using Pd(OAc)₂ and K₂CO₃ in DMF at 120°C.
- The bromine substituent enables selective coupling, while the ester group stabilizes intermediates. Yields >70% are achievable with optimized catalyst loading .
Q. What analytical methods validate the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.9 (s, ester -OCH₃), δ 4.5 (s, -SO₂Cl), and δ 7.2–8.1 (aromatic protons).
- HPLC : Reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm confirm purity >95% .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., 327.5 g/mol) .
Q. How do structural analogs with modified substituents affect biological activity?
Comparative studies with analogs reveal:
- Bromo vs. Chloro : Bromine enhances electrophilic reactivity, improving enzyme inhibition (e.g., sulfonamide-targeted proteases).
- Ethoxy vs. Methoxy : Ethoxy groups increase lipophilicity, enhancing membrane permeability in cellular assays .
| Analog | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Bromo-4-methoxy derivative | -OCH₃ | 12 µM |
| 3-Chloro-4-ethoxy derivative | -OCH₂CH₃ | 8 µM |
Q. How can researchers address contradictions in reported reaction yields?
Discrepancies often arise from:
- Catalyst Purity : Use freshly prepared Pd catalysts (e.g., Pd(OAc)₂) to avoid deactivation.
- Solvent Anhydrity : Trace water in DMF hydrolyzes chlorosulfonyl groups, reducing yields. Pre-dry solvents over molecular sieves .
- Reaction Monitoring : TLC or in-situ IR spectroscopy identifies intermediate decomposition, enabling real-time adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
